Ceragenin CSA-13

Description

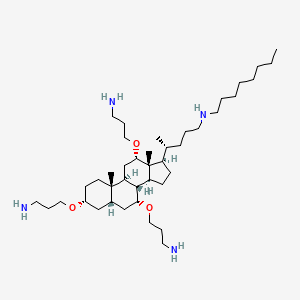

Structure

2D Structure

Properties

Molecular Formula |

C41H80N4O3 |

|---|---|

Molecular Weight |

677.1 g/mol |

IUPAC Name |

N-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropoxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl]octan-1-amine |

InChI |

InChI=1S/C41H80N4O3/c1-5-6-7-8-9-10-23-45-24-11-15-31(2)34-16-17-35-39-36(30-38(41(34,35)4)48-27-14-22-44)40(3)19-18-33(46-25-12-20-42)28-32(40)29-37(39)47-26-13-21-43/h31-39,45H,5-30,42-44H2,1-4H3/t31-,32+,33-,34-,35+,36+,37-,38+,39+,40+,41-/m1/s1 |

InChI Key |

YDYLISNLJUDIGF-GXDYCHSMSA-N |

Isomeric SMILES |

CCCCCCCCNCCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OCCCN)C)OCCCN)OCCCN)C |

Canonical SMILES |

CCCCCCCCNCCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OCCCN)C)OCCCN)OCCCN)C |

Synonyms |

ceragenin CSA-13 CSA-13 ceragenin |

Origin of Product |

United States |

Mechanistic Investigations of Ceragenin Csa 13 Action

Interactions with Microbial Cellular Structures

The primary target of Ceragenin CSA-13 is the microbial cell membrane. hilarispublisher.comnih.gov Its cationic nature facilitates electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. hilarispublisher.commdpi.com This initial binding is a critical step that precedes membrane permeabilization and subsequent cellular demise. mdpi.com

Membrane Permeabilization Dynamics

The interaction of CSA-13 with microbial membranes leads to a rapid increase in membrane permeability. tandfonline.comkarger.com This process is a key feature of its bactericidal mechanism, allowing the influx and efflux of substances that disrupt cellular homeostasis. tandfonline.comnih.gov

In Gram-negative bacteria, the outer membrane typically acts as a formidable barrier. hilarispublisher.com However, this compound effectively permeabilizes this structure. nih.govnih.gov Studies have demonstrated that CSA-13 can traverse the outer membrane, suggesting this layer does not significantly impede its access to the inner cytoplasmic membrane. nih.govasm.org The interaction with lipopolysaccharide (LPS), a major component of the outer membrane, is a crucial aspect of this process. fnovi.it CSA-13 has been shown to bind to the lipid A portion of LPS, which likely facilitates the disruption of the outer membrane's integrity. fnovi.it This permeabilizing capability allows other antimicrobial agents, which might otherwise be blocked, to enter the cell, highlighting the potential for synergistic applications. karger.com

Following its transit across the outer membrane in Gram-negative bacteria, or as its initial primary interaction in Gram-positive bacteria, CSA-13 targets the inner cytoplasmic membrane. nih.govkarger.com This interaction leads to the permeabilization of the cytoplasmic membrane, resulting in the leakage of intracellular solutes. tandfonline.comnih.gov Studies using model membrane vesicles have shown that CSA-13 induces leakage in vesicles composed of phospholipids (B1166683) commonly found in bacterial membranes, particularly those with a high content of anionic lipids. fnovi.it The potent bactericidal activity of CSA-13 is closely linked to its ability to efficiently permeabilize this inner membrane, leading to a loss of essential ions and molecules from the cytoplasm. nih.govnih.gov For instance, in spores of Bacillus subtilis, CSA-13 causes permeabilization of the inner membrane, leading to the release of calcium dipicolinic acid from the core. hilarispublisher.comresearchgate.net

Outer Membrane Interactions in Gram-Negative Bacteria

Membrane Depolarization Kinetics

A critical consequence of CSA-13's interaction with the cytoplasmic membrane is rapid membrane depolarization. nih.govfnovi.it This event is considered a key step in the bactericidal cascade. fnovi.itnih.gov The insertion of the cationic CSA-13 molecules into the membrane disrupts the established electrochemical gradient, leading to a loss of membrane potential. nih.govoncotarget.com

Fluorescence-based assays have been instrumental in studying these kinetics. Using dyes that respond to changes in membrane potential, researchers have observed that CSA-13 induces depolarization at concentrations significantly lower than those required for comparable effects by natural antimicrobial peptides like magainin I. fnovi.it The rate of depolarization is often rapid, occurring within minutes of exposure to the compound. fnovi.itrsc.org This rapid depolarization is a strong indicator of the compound's potency and correlates well with its bactericidal activity. nih.govnih.gov Studies have shown that while other ceragenins may permeabilize the outer membrane, only the most potent ones, like CSA-13, efficiently depolarize the cytoplasmic membrane of Gram-negative bacteria, leading to cell death. nih.gov

The table below summarizes the membrane depolarization effects of CSA-13 on various bacterial strains.

| Bacterial Strain | CSA-13 Concentration | Observed Effect | Reference |

| Micrococcus luteus | Lower than magainin I | Rapid membrane depolarization | fnovi.it |

| Escherichia coli ML-35p | Potent concentrations | Efficient cytoplasmic membrane depolarization | nih.gov |

| MRSA ATCC BAA-42 | 8 μg/mL | Rapid increase in fluorescence, indicating loss of polarity | rsc.org |

| Bacillus cereus ATCC 11778 | 0.5 - 4.0 μg/ml | Concentration-dependent increase in membrane depolarization | researchgate.net |

| Staphylococcus aureus ATCC 25923 | 0.125 - 10.0 μg/ml | Concentration-dependent increase in membrane depolarization | researchgate.net |

Morphological and Rheological Alterations of Microbial Cells

The profound interactions of this compound with the cell envelope induce significant changes in the morphology and physical properties of microbial cells. tandfonline.commdpi.com These alterations are a direct consequence of the membrane disruption caused by the compound.

Atomic Force Microscopy (AFM) has provided high-resolution imaging of the topographical and mechanical changes that occur in bacterial cells upon treatment with CSA-13. tandfonline.commdpi.com AFM studies have revealed that exposure to CSA-13 leads to visible damage to the bacterial cell surface, including the formation of microcracks and surface wrinkling. tandfonline.commdpi.com These morphological changes are often accompanied by the leakage of intracellular contents, providing visual confirmation of membrane rupture. tandfonline.comnih.gov

Beyond just imaging, AFM can also measure the nanomechanical properties of the bacterial cell surface, such as stiffness and adhesion. tandfonline.commdpi.com Treatment with CSA-13 has been shown to cause a significant reduction in the stiffness of the bacterial cell wall. tandfonline.commdpi.com For example, in Klebsiella pneumoniae, CSA-13 treatment led to a 25% decrease in stiffness, while in Acinetobacter baumannii, a 45.9% decrease was observed. tandfonline.comnih.gov This reduction in stiffness indicates a substantial disruption in the integrity of the cell membrane. mdpi.comnih.gov

Changes in adhesion forces have also been documented. In some cases, CSA-13 treatment resulted in a decrease in the adhesion of bacterial cells to surfaces, which could have implications for preventing biofilm formation. mdpi.com These AFM findings provide a detailed nanoscale view of the destructive impact of CSA-13 on bacterial cell structure and mechanics.

The table below presents a summary of the effects of CSA-13 on the mechanical properties of various bacterial cells as determined by AFM.

| Bacterial Strain | CSA-13 Concentration | Change in Stiffness | Change in Adhesion | Reference |

| Klebsiella pneumoniae BAA-2473 | Not Specified | 25% decrease | 57% decrease | tandfonline.com |

| Acinetobacter baumannii | 10 µg/mL | 45.9% decrease | 6.1% decrease | mdpi.comnih.gov |

| Bacillus subtilis | 30 µg/mL | Significant decrease | Significant decrease | mdpi.com |

Modulation of Membrane Lipid Organization

The primary mode of action for this compound involves its direct interaction with microbial cell membranes, leading to a significant alteration of the membrane lipid organization. researchgate.netnih.gov As a cationic steroid antimicrobial, CSA-13 possesses a high positive charge and an amphipathic structure, which facilitates its electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid and phosphatidylglycerol in Gram-positive bacteria. researchgate.netnih.govresearchgate.netcore.ac.uk This initial binding is a critical step that precedes membrane insertion. tandfonline.com

Upon association with the membrane surface, CSA-13 inserts itself into the lipid bilayer. tandfonline.comasm.org This integration disrupts the ordered arrangement of phospholipids, causing a loss of membrane integrity and selective permeability. researchgate.net The consequence of this disruption is the depolarization of the membrane, a key event in the bactericidal activity of ceragenins. researchgate.net In Gram-positive bacteria, the bactericidal efficacy of ceragenins has been correlated with the content of phosphatidylethanolamine (B1630911) in the bacterial membrane. researchgate.net For Gram-negative bacteria, CSA-13 has been shown to permeabilize both the outer and inner membranes. tandfonline.com This membrane-disrupting activity is fundamental to its broad-spectrum antimicrobial effects. researchgate.net

Distinctions from Natural Cationic Antimicrobial Peptides (CAMPs)

While this compound is designed to mimic the amphipathic structure and function of natural cationic antimicrobial peptides (CAMPs) like LL-37, there are crucial distinctions in their molecular structure and mechanism of action. nih.govbiorxiv.org

One of the most significant advantages of CSA-13 over natural CAMPs is its non-peptide nature. researchgate.net This makes it resistant to proteolytic enzymes that can degrade and inactivate peptide-based antimicrobials. researchgate.net Furthermore, the synthesis of ceragenins is generally less complex and more cost-effective for large-scale production compared to natural peptides. researchgate.net

Mechanistically, while both CSA-13 and CAMPs like colistin (B93849) and LL-37 target the bacterial envelope and induce a Cpx envelope stress response in Escherichia coli, their downstream effects differ. nih.govbiorxiv.org Studies have shown that while E. coli exposed to CAMPs increases the expression of genes involved in colanic acid biosynthesis, bacteria treated with ceragenins specifically modulate functions related to phosphate (B84403) transport. nih.gov This suggests a distinct mode of action at the molecular level, even though the ultimate outcome of membrane disruption is similar. nih.govbiorxiv.org Additionally, unlike some CAMPs, CSA-13 has demonstrated the ability to stably incorporate into membranes and form complexes with phospholipids. termedia.pl Another key difference is the low frequency of resistance development to ceragenins, as demonstrated in studies where bacteria failed to develop stable resistance to CSA-13. nih.govbiorxiv.org

Intracellular Biological Pathway Modulation

Beyond its direct action on the cell membrane, this compound also modulates critical intracellular biological pathways, contributing to its potent antimicrobial activity. These effects are often a direct consequence of the initial membrane permeabilization, which allows the compound to influence internal cellular processes.

Induction of Oxidative Stress

Exposure to CSA-13 leads to the overproduction of reactive oxygen species (ROS) in bacterial cells. tandfonline.comnih.gov The generation of ROS is considered a key component of the antibacterial activity of ceragenins. tandfonline.comnih.gov For instance, treatment of E. coli strains with CSA-13 resulted in a more than seven-fold increase in ROS production compared to untreated controls. nih.gov This excessive ROS can cause widespread damage to vital cellular components, including DNA, RNA, proteins, and lipids, ultimately leading to cell death. nih.gov The induction of ROS is believed to be a consequence of the membrane damage caused by CSA-13, which disrupts normal cellular respiration and electron transport chain functions, leading to the formation of these highly reactive molecules. tandfonline.com

Concurrent with the increase in ROS, treatment with CSA-13 has been shown to cause a depletion of intracellular glutathione (B108866) (GSH). oncotarget.comnih.gov GSH is a critical antioxidant that protects cells from oxidative damage by neutralizing ROS. mdpi.com The depletion of GSH by CSA-13 disrupts the oxidative balance of the cell, leaving it more vulnerable to the damaging effects of the increased ROS levels. oncotarget.comnih.gov This disruption of the cellular redox status is a novel mechanism of ceragenin-mediated activity and further contributes to its efficacy in killing microbial and even cancer cells. oncotarget.comnih.gov Studies have shown a significant decrease in the cellular levels of GSH in cells treated with CSA-13, indicating a strong impact on the cell's antioxidant defense system. nih.gov

Reactive Oxygen Species (ROS) Generation

Interaction with Specific Microbial Enzymes or Autolysins (e.g., LytA)

In addition to its membrane-disrupting and oxidative stress-inducing activities, this compound can also interact with specific microbial enzymes, such as the autolysin LytA in Streptococcus pneumoniae. asm.orgnih.govnih.govplos.org Autolysins are enzymes that break down the components of a bacterial cell wall.

In pneumococcal cultures, the bacteriolytic effect of CSA-13 appears to be, at least in part, due to the triggering of the major autolysin, LytA, which is an N-acetylmuramoyl-L-alanine amidase. nih.govnih.govplos.org This suggests that CSA-13 can induce a "suicidal" response in these bacteria by activating their own lytic machinery. mdpi.com However, this interaction is concentration-dependent. While lower concentrations of CSA-13 trigger LytA-mediated autolysis, higher concentrations (≥25 µg/ml) have been shown to inhibit the activity of purified LytA. nih.govplos.org This dual effect highlights the complex nature of CSA-13's interaction with bacterial components. It is important to note that even in the absence of LytA, CSA-13 still exhibits potent bactericidal activity through its other mechanisms, such as membrane permeabilization. nih.govplos.org

Antimicrobial Efficacy and Spectrum of Activity

Broad-Spectrum Antimicrobial Activity

Ceragenin CSA-13 exhibits potent antimicrobial activity against a diverse array of microorganisms, including bacteria, fungi, viruses, and parasites. termedia.plnih.govresearchgate.nettandfonline.comtermedia.pl Its mechanism of action, which involves electrostatic attraction to negatively charged microbial membranes, leads to membrane disruption and subsequent cell death. termedia.plnih.gov This broad-spectrum capability makes it a candidate for addressing various infectious diseases.

Gram-Positive Bacterial Pathogens

CSA-13 has shown significant efficacy against numerous Gram-positive bacteria. termedia.plfnovi.it This includes clinically important and often drug-resistant species. Research has demonstrated its potent bactericidal activity against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), with minimum inhibitory concentrations (MICs) as low as 1 µg/mL. termedia.plnih.govfnovi.it Other susceptible Gram-positive pathogens include Streptococcus mutans and Porphyromonas species, which are associated with oral infections. termedia.plnih.gov Studies have reported MICs for S. mutans ranging from 1-8 µg/mL. nih.gov The activity of CSA-13 against Gram-positive bacteria is comparable to that of the antibiotic polymyxin (B74138) B. termedia.pl

Table 1: Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Vancomycin-Resistant | 1 | fnovi.it |

| Streptococcus mutans | Clinical Isolates | 1-8 | nih.gov |

| Porphyromonas species | Clinical Isolates | 1-16 | nih.gov |

| Bacillus subtilis | - | - | termedia.pl |

Gram-Negative Bacterial Pathogens

CSA-13 is also highly active against a variety of Gram-negative bacteria, a group that is notoriously difficult to treat due to their protective outer membrane. termedia.plmdpi.com It has demonstrated potent activity against Pseudomonas aeruginosa, including multidrug-resistant strains isolated from cystic fibrosis patients. termedia.plkarger.com MIC50 values for P. aeruginosa have been reported at 16 mg/L. oup.com Furthermore, CSA-13 has shown efficacy against Acinetobacter baumannii, including carbapenem-resistant isolates, with MIC values ranging from 1–4 µg/mL. termedia.plmdpi.com Other susceptible Gram-negative pathogens include Helicobacter pylori, Klebsiella pneumoniae, Morganella morganii, and Stenotrophomonas maltophilia. termedia.plresearchgate.netdergipark.org.tr

Table 2: Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Clinical Isolates | 16 (MIC50) | oup.com |

| Acinetobacter baumannii | Carbapenem-Resistant | 1-4 | mdpi.com |

| Helicobacter pylori | - | - | termedia.plnih.gov |

| Klebsiella pneumoniae | NDM-1 Producing | 1-2 | tandfonline.com |

| Enterobacter cloacae | NDM-1 Producing | 1-2 | tandfonline.com |

| Escherichia coli | NDM-1 Producing | 1-2 | tandfonline.com |

Fungal Pathogens

The antimicrobial spectrum of CSA-13 extends to fungal pathogens. researchgate.net It has demonstrated significant antifungal activity against various Candida species, including the emerging multidrug-resistant pathogen Candida auris. hilarispublisher.comoup.comoup.com For clinical isolates of Candida albicans, CSA-13 displayed comparable activity to amphotericin B, with MICs and minimum fungicidal concentrations (MFCs) significantly lower than those of fluconazole. hilarispublisher.com Research has shown that treatment with CSA-13 causes morphological changes in C. albicans cells, indicative of membrane disruption. hilarispublisher.com

Table 3: Antifungal Activity of this compound

| Fungal Species | Strain Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Clinical Isolates | Comparable to Amphotericin B | hilarispublisher.com |

| Candida auris | Clinical Isolates | 0.5-8 | oup.comoup.com |

Viral Pathogens (e.g., Vaccinia Virus)

In addition to its antibacterial and antifungal properties, CSA-13 has shown antiviral activity. termedia.plnih.gov Notably, it has been reported to be active against the vaccinia virus (VV), a member of the orthopoxvirus genus which also includes the virus that causes smallpox. termedia.plnih.gov This suggests a potential role for ceragenins in the development of broad-spectrum antiviral agents.

Parasitic Microorganisms (e.g., Trypanosomatids)

The antimicrobial reach of CSA-13 also includes parasitic microorganisms. termedia.plnih.gov Studies have demonstrated its efficacy against the trypanosomatid protozoan Trypanosoma cruzi, the causative agent of Chagas disease. termedia.plnih.gov In vitro studies have shown that CSA-13 is the most effective among several tested ceragenins against Leishmania major promastigotes and T. cruzi trypomastigotes, with LD50 values of 4.9 µM and 9 µM, respectively. bioone.org

Anti Biofilm Research

Inhibition of Biofilm Formation

Ceragenin CSA-13 has shown the ability to inhibit the initial formation of microbial biofilms. This is a crucial aspect of preventing infections, particularly those associated with medical devices where bacteria can readily adhere to surfaces and establish biofilms nih.govnih.gov. Studies have evaluated the effectiveness of CSA-13 in preventing biofilm development across various bacterial species.

Prevention of Microbial Adhesion to Surfaces

A key step in biofilm formation is the initial adhesion of planktonic (free-swimming) bacteria to a surface nih.govmdpi.com. Research indicates that CSA-13 can interfere with this process. For instance, CSA-13 has been shown to inhibit the adhesion of Pseudomonas aeruginosa to abiotic surfaces researchgate.netresearchgate.net. In studies involving Acinetobacter baumannii, CSA-13 considerably reduced the adhesion of both laboratory and carbapenem-resistant strains to host epithelial cells in a concentration-dependent manner mdpi.com. The greatest effect on A. baumannii adhesion was observed at a concentration of 10 µg/mL, resulting in approximately 11% less bacterial adhesion compared to untreated cells mdpi.com. The mechanism is thought to involve interference with the bacterial cell invasion mechanism mdpi.com. Low concentrations of CSA-13 have been reported to inhibit P. aeruginosa biofilm formation through electrostatic interactions n8medical.comoup.com.

Disruption and Eradication of Established Biofilms

Beyond preventing formation, CSA-13 is also effective at disrupting and eradicating pre-formed, mature biofilms nih.govresearchgate.nettandfonline.complos.org. This is particularly important for treating chronic infections where established biofilms contribute significantly to persistence and antibiotic resistance nih.govmdpi.com.

Efficacy Across Diverse Bacterial and Fungal Biofilms

CSA-13 has demonstrated efficacy against biofilms formed by a diverse range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi.

Studies have shown CSA-13's activity against biofilms formed by:

Pseudomonas aeruginosa nih.govnih.govresearchgate.netresearchgate.netplos.orgplos.orgmdpi.comsemanticscholar.org

Streptococcus pneumoniae and other pathogenic streptococci plos.orgplos.org

Staphylococcus aureus (including MRSA) researchgate.netplos.orgresearchgate.netnih.gov

Enterococcus faecalis researchgate.netplos.org

Moraxella catarrhalis researchgate.netplos.org

Helicobacter pylori researchgate.netplos.org

NDM-1 Carbapenemase-Producing Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae tandfonline.commdpi.com

Acinetobacter baumannii (including carbapenem-resistant strains) mdpi.comresearchgate.net

Candida albicans plos.org

Candida auris tandfonline.com

Stenotrophomonas maltophilia mdpi.com

Bacteroides fragilis researchgate.net

Propionibacterium acnes researchgate.net

Research indicates that CSA-13 can disintegrate pneumococcal biofilms efficiently, although concentrations slightly higher than those required for activity against planktonic bacteria were needed plos.orgplos.org. Against A. baumannii biofilms on silicone tube segments, CSA-13 at a concentration of 10 µg/mL effectively eradicated bacterial cells within the biofilm mdpi.com. A concentration of 5 µg/mL of CSA-13 led to a decrease in A. baumannii biofilm by approximately 80% or more for both laboratory and clinical strains mdpi.com. In a mixed-species biofilm model of P. aeruginosa and S. aureus, CSA-13 decreased the amount of biofilm matrix substances nih.gov. CSA-13 has also shown significant activity against mature, 72-hour biofilms formed by uropathogenic E. coli clinical strains nih.gov.

Data on the efficacy of CSA-13 against various biofilms can be summarized as follows:

| Microorganism | Biofilm Activity | Key Findings | Source(s) |

| Pseudomonas aeruginosa | Inhibition of formation, disruption of established biofilms | Inhibits adhesion, reduces biofilm mass, effective against mature biofilms, activity retained in dual-species biofilms with C. albicans. nih.govresearchgate.netresearchgate.netplos.org | nih.govresearchgate.netresearchgate.netplos.org |

| Streptococcus pneumoniae | Disintegration of biofilms | Efficient disintegration, requires slightly higher concentrations than for planktonic cells, triggers autolysin LytA. plos.orgplos.org | plos.orgplos.org |

| Staphylococcus aureus (including MRSA) | Effective against established biofilms, reduces biofilm matrix production | Better activity against MRSA biofilms compared to ciprofloxacin (B1669076), effective in mixed-species biofilms with P. aeruginosa. researchgate.netnih.gov | researchgate.netnih.gov |

| NDM-1 Carbapenemase-Producing Enterobacteriaceae | Prevents formation, disrupts pre-formed biofilms | Concentration-dependent inhibition and disruption against E. coli, E. cloacae, and K. pneumoniae. tandfonline.com | tandfonline.com |

| Acinetobacter baumannii (including CRAB) | High antibiofilm activity, complete eradication of biofilms at low concentrations | Complete elimination of CRAB biofilms at 5 µg/mL, better at preventing formation than ciprofloxacin and meropenem. mdpi.com | mdpi.com |

| Candida albicans | Effective in dual-species biofilms with P. aeruginosa | Significant reduction in biofilm mass in mixed biofilms. plos.org | plos.org |

| Candida auris | Penetrates extracellular matrix, eradicates biofilm | Dose-dependent eradication. tandfonline.com | tandfonline.com |

| Uropathogenic Escherichia coli | Prevents formation, significantly decreases viability of mature biofilms | Strong ability to prevent formation, significant reduction in viability of 72h biofilms. nih.gov | nih.gov |

Mechanisms of Biofilm Penetration and Disintegration

The effectiveness of CSA-13 against biofilms is linked to its ability to penetrate the biofilm matrix and interact with the embedded microbial cells. Ceragenins, including CSA-13, are synthetic mimics of natural antimicrobial peptides and share their cationic and amphipathic properties nih.govresearchgate.net. Their mechanism of action is thought to involve targeting the bacterial membrane nih.govresearchgate.net.

CSA-13 can quickly penetrate into biofilms and permeabilize the cell membranes of embedded bacteria nih.govmdpi.comaston.ac.ukmdpi.comresearchgate.net. This permeabilizing effect is associated with the death of the bacteria within the biofilm researchgate.net. The positively charged components of CSA-13 interact with negatively charged components of bacterial cell membranes, leading to membrane disruption and the release of cytoplasmic contents nih.govmdpi.com. Atomic force microscopy (AFM) analysis has shown morphological alterations in bacterial cells and a reduction in stiffness and adhesion properties upon treatment with CSAs, including CSA-13 mdpi.comtandfonline.com. In the case of E. coli, CSA-13 treatment decreased stiffness by 25% and adhesion by 57% compared to untreated cells tandfonline.com. For A. baumannii, CSA-13 at 10 µg/mL decreased stiffness by 45.9% and adhesion forces by 6.1% mdpi.com. These changes in mechanical properties may be associated with alterations in the organization of membrane lipids mdpi.comtandfonline.com.

The mechanism of CSA action against NDM-1-producing strains includes increased permeability of both the outer and inner membranes, which is associated with extensive reactive oxygen species (ROS) generation tandfonline.com. CSA-13 and CSA-131 caused significant increases in ROS production in E. coli nih.gov. This induction of oxidative stress via ROS generation is thought to contribute to their bactericidal activity and membrane destruction nih.gov. CSA-13's activity against Streptococcus pneumoniae biofilms appears to involve triggering the major S. pneumoniae autolysin LytA, an N-acetylmuramoyl-L-alanine amidase, which promotes autolysis researchgate.netplos.orgplos.org.

CSA-13 has been shown to penetrate rapidly into the interior of the extracellular polymeric substance (EPS) and reach bacteria within P. aeruginosa biofilms researchgate.net. This penetration is crucial for its activity against ensconced cells within established biofilms termedia.pl. While the exact mechanism of biofilm degradation is not fully understood, the rapid destruction of embedded cells by synthetic antimicrobial peptides like CSA-13 may indicate action through membrane disruption aston.ac.uk.

Resistance Development and Adaptive Responses

Evaluation of Potential for Acquired Resistance

Evaluating the likelihood and mechanisms of acquired resistance is crucial for understanding the potential clinical utility of Ceragenin CSA-13. Studies have employed serial passaging experiments to observe changes in bacterial susceptibility over time. nih.govoup.comnih.gov

Serial Passaging Studies and Stability of Activity

Serial passaging studies involve repeatedly exposing bacterial cultures to sub-inhibitory concentrations of an antimicrobial agent over numerous generations to select for resistant mutants. In studies with this compound, serial passage experiments have been conducted with various pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.govoup.comnih.gov

In one study involving 30 serial passages, S. aureus showed only a modest 3-fold increase in MIC values for CSA-13, while becoming highly resistant to ciprofloxacin (B1669076) and showing a 9-fold increase in MIC for vancomycin (B549263) over the same period. nih.govoup.comnih.gov For Gram-negative bacteria like P. aeruginosa and A. baumannii, MIC values for CSA-13 increased to approximately 20-30 mg/L and plateaued, which was considered modest compared to the significant increases observed with colistin (B93849) (≥100 mg/L). nih.govoup.comnih.gov

Another study involving 20 passages with P. aeruginosa strains, including those with different resistance patterns to β-lactams, also showed no significant increase in MIC values for CSA-13, with variations remaining within acceptable limits for the method. dovepress.com Attempts to generate spontaneous resistant mutants of Mycobacterium smegmatis to CSA-13 were unsuccessful, even under conditions where resistance to ciprofloxacin and rifampicin (B610482) readily emerged. biorxiv.orgnih.gov

These findings suggest that while some reduction in susceptibility can occur, particularly in Gram-negative bacteria, the development of high-level, stable resistance to this compound through serial passage is not as readily observed as with some conventional antibiotics. biorxiv.orgnih.govnih.govoup.comnih.gov Furthermore, resistance generated in Gram-negative bacteria was found to be unstable outside the presence of the antimicrobial. nih.govoup.comnih.gov

Here is a summary of MIC changes in a serial passaging study:

| Bacterium | Antimicrobial | Initial MIC (mg/L) | MIC after 30 Passages (mg/L) | Fold Change | Citation |

| Staphylococcus aureus | CSA-13 | - | - | 3-fold | nih.govoup.comnih.gov |

| Staphylococcus aureus | Vancomycin | - | - | 9-fold | nih.govoup.comnih.gov |

| Staphylococcus aureus | Ciprofloxacin | - | Highly resistant (<20 passages) | - | nih.govoup.comnih.gov |

| Pseudomonas aeruginosa | CSA-13 | 2 | ~20-30 | ~10-15-fold | nih.govoup.comnih.gov |

| Pseudomonas aeruginosa | Colistin | - | ≥100 (after 20 passages) | - | nih.govoup.comnih.gov |

| Pseudomonas aeruginosa | Ciprofloxacin | - | Highly resistant (<20 passages) | - | nih.govoup.comnih.gov |

| Acinetobacter baumannii | CSA-13 | 3 | ~20-30 | ~7-10-fold | nih.govoup.comnih.gov |

| Acinetobacter baumannii | Colistin | - | ≥100 (after 20 passages) | - | nih.govoup.comnih.gov |

| Acinetobacter baumannii | Ciprofloxacin | - | Highly resistant (<20 passages) | - | nih.govoup.comnih.gov |

Note: Specific initial MIC values were not always provided in the snippets, but the fold changes and final MIC ranges after serial passage were indicated.

Microbial Adaptive Mechanisms to this compound Exposure

When bacteria are exposed to this compound, they may employ adaptive mechanisms, particularly involving alterations to their cell envelope, which is the primary target of ceragenins. biorxiv.orgnih.govasm.orgmdpi.com

Modifications to Microbial Membrane Components (e.g., Lipid A)

Similar to their natural counterparts, antimicrobial peptides (AMPs), ceragenins interact with negatively charged components of the bacterial membrane. fnovi.it In Gram-negative bacteria, a key target is the lipid A portion of lipopolysaccharide (LPS). nih.govoup.comnih.govfnovi.it Studies have shown that bacteria resistant to CSA-13 display lipid A modifications. nih.govoup.comnih.gov These modifications, such as the addition of 4-aminoarabinose to lipid A, are also observed in organisms resistant to AMPs. oup.comnih.gov This suggests that bacteria may utilize similar adaptive pathways in response to both ceragenins and AMPs. oup.comnih.gov These modifications can reduce the net negative charge of the membrane, thereby decreasing the electrostatic attraction and interaction with the cationic ceragenin molecules.

Transcriptomic and Proteomic Analysis of Bacterial Responses

Transcriptomic and proteomic analyses have been employed to gain deeper insights into the molecular responses of bacteria to this compound exposure. Studies comparing the transcriptional responses of Escherichia coli to CSA-13, other ceragenins (CSA-131), and CAMPs (colistin, LL37) have revealed both overlapping and distinct patterns. biorxiv.orgnih.govasm.orgnih.gov

While E. coli responded similarly to both CAMPs and ceragenins by inducing a Cpx envelope stress response, there were differences in the modulation of specific pathways. biorxiv.orgnih.govasm.orgnih.gov Exposure to CAMPs increased the expression of genes involved in colanic acid biosynthesis, whereas exposure to ceragenins specifically modulated functions related to phosphate (B84403) transport. biorxiv.orgnih.govasm.orgnih.govresearchgate.net This suggests that while there are shared aspects in the bacterial envelope stress response, the specific downstream effects and adaptive pathways activated by ceragenins may differ from those triggered by natural CAMPs. biorxiv.orgnih.govasm.org Proteomic studies have also supported these findings, indicating distinct protein expression profiles in response to ceragenins compared to colistin. frontiersin.org

Transcriptomic analysis of Enterobacter hormaechei exposed to CSA-13 or colistin showed that both compounds upregulated several colistin-resistance genes, including the arnABCDEF operon and pagE, as well as genes coding for DedA proteins. patsnap.com However, CSA-13 exposure specifically disrupted genes encoding an outer membrane protein C and transcriptional regulator SmvR, and led to a distinct dysregulation of genes involved in carbon metabolism, shifting from pyruvate (B1213749) fermentation to the glyoxylate (B1226380) pathway. patsnap.commdpi.com

Genetic Determinants of Sensitivity/Resistance (e.g., CRISPRi Approaches)

Identifying the specific genes that influence bacterial sensitivity or resistance to this compound is important for understanding potential resistance pathways. Traditional genetic approaches have faced challenges in identifying genes that confer high-level resistance to ceragenins. biorxiv.orgnih.gov However, approaches like Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) have been utilized to explore the genetic determinants of sensitivity. biorxiv.orgnih.govasm.org

Using a pooled CRISPRi library targeting essential genes in E. coli, researchers identified essential genes that, when knocked down, modified sensitivity to ceragenins. biorxiv.orgnih.govasm.org Comparison of the essential gene-antibiotic interactions for CSA-13 and CAMPs revealed both overlapping and distinct dependencies for their antimicrobial activities. biorxiv.orgnih.govasm.orgnih.gov Strains with knockdown of genes predominantly involved in the bacterial envelope showed altered abundance following exposure to ceragenins, providing further evidence that the bacterial envelope is the primary cellular target. nih.gov

While specific genetic mutations conferring high-level resistance to CSA-13 have not been readily identified through traditional methods or serial passaging, the adaptive mechanisms observed, particularly membrane modifications and changes in gene expression related to the cell envelope, highlight the bacterial strategies to mitigate the effects of this class of antimicrobials. biorxiv.orgnih.govnih.govoup.comnih.gov

Synthesis, Derivatization, and Structure Activity Relationships Sar

Synthetic Methodologies for Ceragenin CSA-13 and Analogs

The synthesis of ceragenins is a multi-step process that starts with a commercially available bile acid, cholic acid, and involves strategic chemical modifications to introduce the desired functional groups. mdpi.comrsc.org

The synthesis of this compound from cholic acid is a well-established process that leverages the steroid's inherent structure. rsc.org A representative synthesis starts from methyl cholate (B1235396) and proceeds through approximately 10 steps to yield CSA-13, with a total yield of about 25%. rsc.org The core principle of the synthesis involves converting the hydroxyl groups on the hydrophilic face of the cholic acid scaffold into cationic amine functionalities. labpartnering.orgrsc.org This creates a molecule with one hydrophobic face (the steroid backbone) and one hydrophilic, positively charged face, mimicking the amphiphilic structure of natural AMPs. labpartnering.orgosti.gov This facial amphiphilicity is crucial for its mechanism of action, which involves electrostatic attraction to negatively charged bacterial membranes. rsc.orgresearchgate.net

The general synthetic route involves appending amine groups to the cholic acid backbone, which are positively charged under physiological conditions. rsc.org A key structural element for activity against Gram-negative bacteria is the addition of a lipid chain at the C-24 position of the steroid. fnovi.it This synthetic versatility allows for the large-scale production of CSA-13 and its analogs. researchgate.net

The cholic acid scaffold allows for extensive chemical modification to produce a wide array of ceragenin analogs with tailored properties. labpartnering.orgosti.gov These modifications are central to structure-activity relationship (SAR) studies and the development of next-generation compounds.

Key modifications include:

Varying Lipid Chain Length: The length of the alkyl chain attached at the C-24 position is a critical determinant of antimicrobial potency, especially against Gram-negative bacteria. fnovi.itnih.gov For instance, CSA-13 features an 8-carbon chain, while a well-studied analog, CSA-131, possesses a 12-carbon chain. nih.gov Other analogs like CSA-134 and CSA-138 have been synthesized with C14 and C13 chains, respectively, to optimize properties like elution from medical devices. arvojournals.org

Introducing Hydrolyzable Bonds: To create bioresorbable ceragenins, analogs have been synthesized with ester groups instead of the more stable ether linkages. nih.govmdpi.com Compounds like CSA-44 and CSA-142 incorporate these ester bonds, allowing them to degrade into endogenous, non-toxic components (cholic acid, β-alanine, and glycerides) through hydrolysis. nih.govrsc.org This is a key functionalization for applications in temporary medical implants. rsc.org

Attachment of Functional Groups for Conjugation: Analogs have been specifically designed for attachment to surfaces or nanoparticles. For example, CSA-113 is functionalized with an acrylamide (B121943) moiety, enabling it to be polymerized onto surfaces like water-treatment membranes. labpartnering.orggoogle.com Other analogs are modified to facilitate covalent bonding to nanoparticles for drug delivery systems. byu.edu

Cholic Acid Scaffold-Based Synthesis

Rational Design of Ceragenin Derivatives

The rational design of ceragenin derivatives is guided by structure-activity relationship (SAR) studies, which aim to optimize the balance between antimicrobial efficacy and selectivity. mdpi.comresearchgate.net The primary focus is on modulating the compound's charge and hydrophobicity to enhance its interaction with bacterial membranes while minimizing effects on host cells. mdpi.com

The antimicrobial action of ceragenins is initiated by the electrostatic attraction between the positively charged amine groups on the hydrophilic face of the molecule and the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comfnovi.it This charge-based interaction is fundamental to the selectivity of ceragenins for microbial cells over mammalian cells. rsc.org

Hydrophobicity, primarily governed by the steroid backbone and the C-24 lipid tail, plays a crucial role in the subsequent steps of membrane disruption. mdpi.com After the initial electrostatic binding, the hydrophobic parts of the molecule insert into the lipid bilayer, disrupting its integrity and leading to membrane permeabilization, depolarization, and ultimately, cell death. rsc.orgfnovi.itresearchgate.net A critical balance between hydrophobicity and cationic charge is necessary; while increased hydrophobicity can enhance antimicrobial activity, it can also lead to increased toxicity toward host cells if not properly optimized. mdpi.com For example, transcriptomic analysis of E. coli exposed to CSA-13 and the more hydrophobic CSA-131 revealed that the addition of four methylene (B1212753) groups to the carbon chain significantly increases the molecule's partition coefficient, likely contributing to differences in their antibacterial activities. biorxiv.org

The length of the lipid chain at the C-24 position significantly influences the antimicrobial spectrum and potency of ceragenins. fnovi.itnih.gov This chain is thought to facilitate the molecule's passage through the outer membrane of Gram-negative bacteria. fnovi.it

Research has shown that there is an optimal chain length for maximal activity.

Short vs. Long Chains: Ceragenin CSA-8, which lacks the C-24 lipid chain, shows poor activity against Gram-negative bacteria like E. coli. In contrast, CSA-13, with its 8-carbon chain, is effective. fnovi.it

Optimizing Potency: Increasing the chain length from 8 carbons (CSA-13) to 12 carbons (CSA-131) was found to enhance activity, resulting in lower Minimum Inhibitory Concentrations (MICs). nih.gov The longer chain in CSA-131 is believed to anchor the molecule more effectively within the bacterial membrane. nih.gov

Upper Limits of Efficacy: However, extending the lipid chain indefinitely leads to a decrease in activity. Studies comparing ceragenins with C12, C13, and C14 chains showed that the longer chains (C13 and C14) resulted in higher MIC values, suggesting that excessive lipophilicity may reduce solubility or hinder effective interaction with the membrane. arvojournals.orgrsc.org One study noted that for a series of bioresorbable ceragenins, the optimal tail length for activity against a panel of microbes was derived from decanoic acid (a 10-carbon fatty acid). rsc.org

Table 1: Impact of Lipid Chain Length on Ceragenin Antimicrobial Activity (MIC in µg/mL)

| Compound | Lipid Chain Length | S. aureus | P. aeruginosa |

|---|---|---|---|

| CSA-13 | C8 | 0.5 - 1 | 2 - 16 |

| CSA-131 | C12 | 0.5 - 2 | 4 |

| CSA-134 | C14 | >16 | >16 |

| CSA-138 | C13 | >16 | >16 |

Data compiled from multiple research sources. nih.govarvojournals.orgmdpi.com

Influence of Charge Distribution and Hydrophobicity

Preparation of Conjugates and Formulations

To enhance therapeutic potential and reduce potential toxicity, CSA-13 and its analogs have been incorporated into various conjugates and formulations.

Nanoparticle Conjugates: CSA-13 has been successfully conjugated to the surface of nanoparticles. A common method for attachment to iron oxide magnetic nanoparticles (MNPs) involves coating the MNPs with an aminosilane (B1250345) layer, followed by reaction with glutaraldehyde (B144438). researchgate.netnih.gov The terminal aldehyde groups of the glutaraldehyde then react with CSA-13 to form a stable imine bond, covalently linking the ceragenin to the nanoparticle. researchgate.netnih.gov This approach has been shown to improve the hemocompatibility of the ceragenin. dovepress.com Similar conjugation strategies have been employed with gold nanoparticles (AuNPs) and silver nanoparticles (SNPs) to create novel antimicrobial nanosystems. byu.edutandfonline.com

Polymer Conjugates and Coatings: For creating antimicrobial surfaces, ceragenin analogs have been designed with polymerizable groups, such as acrylamides. labpartnering.org These functionalized ceragenins can be incorporated into polymer coatings for medical devices, such as catheters or contact lenses, to prevent biofilm formation. arvojournals.orgrsc.org

Formulations with Excipients: CSA-13 has been formulated with polymers like Pluronic F-127, a thermoreversible gel. nih.govresearchgate.net Studies have shown that formulating CSA-13 with Pluronic F-127 can significantly reduce its hemolytic activity (lysis of red blood cells) while maintaining its potent antibacterial effects. nih.gov This strategy is promising for developing safer topical applications.

Magnetic Nanoparticle Conjugation (e.g., MNP@CSA-13)

This compound has been successfully conjugated to magnetic nanoparticles (MNPs) to create a hybrid nanomaterial, MNP@CSA-13. This derivatization aims to modulate the biological activity of CSA-13 and enhance its therapeutic potential. The synthesis of MNP@CSA-13 involves a multi-step process designed to covalently attach the ceragenin molecule to the surface of aminosilane-coated iron oxide nanoparticles. researchgate.nettandfonline.com

The process begins with bare magnetic nanoparticles, which are first coated with an aminosilane layer, typically using (3-Aminopropyl)trimethoxysilane (APTMS). researchgate.net These aminosilane-coated MNPs are then treated with glutaraldehyde. This step introduces terminal aldehyde groups on the nanoparticle surface. researchgate.net Finally, the aldehyde-functionalized nanoparticles are reacted with this compound. The reaction results in the formation of a stable imine bond between the aldehyde groups on the MNPs and a primary amine group of the CSA-13 molecule, yielding the final MNP@CSA-13 conjugate. researchgate.netoncotarget.com Thermogravimetric analysis has been used to calculate the loading efficiency of CSA-13 on the surface of the magnetic nanoparticles, with studies indicating an immobilization content of approximately 14%. oncotarget.com

This conjugation strategy has been shown to influence the compound's activity. The resulting MNP@CSA-13 nanocompounds have demonstrated significantly augmented antibacterial efficacy against pathogens like multidrug-resistant P. aeruginosa. researchgate.net Furthermore, immobilizing CSA-13 on magnetic nanoparticles can improve its hemocompatibility. tandfonline.comfrontiersin.org For instance, while unconjugated CSA-13 can cause significant hemolysis, MNP-based nanoformulations were found to be non-hemolytic at effective anticancer concentrations. tandfonline.comdovepress.com The functionalized nanoparticles have been shown to be successfully internalized by cancer cells, with microscopy studies indicating that both free CSA-13 and MNP@CSA-13 accumulate in treated cells. oncotarget.comdovepress.com

Table 1: Synthesis Scheme for MNP@CSA-13

| Step | Reagents/Process | Description | Resulting Intermediate/Product |

|---|---|---|---|

| 1 | Bare Magnetic Nanoparticles (MNPs) + (3-Aminopropyl)trimethoxysilane (APTMS) | Coating of the MNP surface with an aminosilane layer. researchgate.net | Aminosilane-coated MNPs. researchgate.net |

| 2 | Aminosilane-coated MNPs + Glutaraldehyde | Reaction to introduce aldehyde functional groups onto the nanoparticle surface. researchgate.net | Aldehyde-functionalized MNPs. researchgate.net |

| 3 | Aldehyde-functionalized MNPs + this compound | Reaction forming an imine bond between the aldehyde groups and a primary amine on CSA-13. researchgate.netoncotarget.com | MNP@CSA-13 conjugate. researchgate.net |

Fluorescent Labeling for Research Applications (e.g., IRDye 800CW derivative)

For research purposes, particularly for tracking and visualization in biological systems, this compound has been derivatized with fluorescent labels. A notable example is its conjugation with IRDye 800CW, a near-infrared fluorescent dye, to create CSA-13–IRDye 800CW. nih.govnih.gov This labeling allows for the biodistribution of the ceragenin to be monitored in vivo using imaging systems. nih.govresearchgate.net

The synthesis of the fluorescent derivative is achieved through N-hydroxysuccinimide (NHS) ester-mediated derivatization. nih.govresearchgate.net The NHS ester group of the IRDye 800CW molecule reacts with a primary amine group on the this compound. nih.govresearchgate.net This conjugation reaction is typically performed under physiological conditions (pH 7.4) at room temperature and results in the formation of a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct. nih.govresearchgate.net The efficiency of this labeling procedure has been reported to be nearly 90%. researchgate.net

Crucially, the functionalization of CSA-13 with IRDye 800CW does not appear to compromise its fundamental biological activity. nih.gov Research findings indicate that the bactericidal activity of the labeled derivative, CSA-13–IRDye 800CW, is comparable to that of the unmodified CSA-13 molecule. nih.govnih.gov Both the free and labeled forms have been shown to prevent bacterial growth and biofilm formation at similar concentrations. nih.gov This preservation of activity is essential, as it validates the use of the fluorescent derivative as a reliable surrogate for studying the behavior of CSA-13 in complex biological environments, such as animal models of infection. nih.govnih.gov

Table 2: Synthesis and Properties of CSA-13–IRDye 800CW

| Feature | Description | Reference(s) |

|---|---|---|

| Reaction Type | N-hydroxysuccinimide (NHS) ester-mediated derivatization. nih.govresearchgate.net | nih.govresearchgate.net |

| Reactants | This compound (containing a primary amine) and IRDye 800CW NHS ester. nih.govresearchgate.net | nih.govresearchgate.net |

| Bond Formed | Stable covalent amide bond. nih.govresearchgate.net | nih.govresearchgate.net |

| Reaction Conditions | Physiological pH (7.4), room temperature. nih.gov | nih.gov |

| Labeling Efficiency | Approximately 90%. researchgate.net | researchgate.net |

| Bactericidal Activity | Retained; comparable to unmodified CSA-13. nih.gov | nih.gov |

| Primary Application | In vivo imaging and biodistribution studies. nih.govnih.gov | nih.govnih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name/Abbreviation | Full Name/Description |

|---|---|

| CSA-13 | This compound |

| MNP | Magnetic Nanoparticle |

| APTMS | (3-Aminopropyl)trimethoxysilane |

| MNP@CSA-13 | This compound conjugated to a magnetic nanoparticle |

| IRDye 800CW | A near-infrared fluorescent dye |

| NHS | N-hydroxysuccinimide |

| CSA-13–IRDye 800CW | this compound labeled with IRDye 800CW fluorescent dye |

Interaction with Host Biological Systems and Environment Pre Clinical Models

Activity in Simulated Physiological Fluids and Biological Milieus

The efficacy of antimicrobial agents can be influenced by the complex composition of physiological fluids, which contain various molecules that may interact with the agent.

Impact of Polyelectrolytes (e.g., DNA, F-actin)

Polyanions such as DNA and F-actin are present in high concentrations in certain biological environments, such as cystic fibrosis (CF) airway fluid, and can inactivate the activity of some cationic antibacterial peptides. nih.gov CSA-13 has demonstrated resistance to inactivation by DNA or F-actin. nih.govasm.org The concentration of CSA-13 required to significantly reduce bacterial load in CF sputum is considerably lower than the concentration at which it forms aggregates with DNA or F-actin. nih.gov This resistance is attributed, in part, to CSA-13's smaller net charge and the distribution of this charge over a hydrophobic scaffold, compared to host cationic antibacterial peptides. nih.gov

Stability and Activity in Varied Ionic Strength Environments (e.g., Cystic Fibrosis Sputum)

The ionic strength of physiological fluids can impact the activity of cationic antimicrobial agents. High salt concentrations, such as those found in CF sputum, can compromise the activity of some host defense peptides. physiology.org

Studies have shown that the antibacterial activity of CSA-13 is largely unaffected by high NaCl concentrations. frontiersin.orgnih.gov While 20% sputum from CF patients could decrease the antimicrobial activity of CSA-13 against Pseudomonas aeruginosa and Candida tropicalis to some extent, this inhibitory effect was not augmented by the addition of NaCl at concentrations of 150 mM and 300 mM. frontiersin.orgnih.gov This suggests that CSA-13 maintains its antibacterial activity in the challenging ionic environment of CF sputum. frontiersin.orgnih.gov This stability in varied ionic strength environments is likely due to the direct targeting of membrane lipids by ceragenins, making them less vulnerable to salt concentration compared to the charge-based mechanism of action of some antimicrobial peptides. frontiersin.orgresearchgate.net

CSA-13 has also been shown to maintain its antibacterial activity in other body fluids tested, including ascites, cerebrospinal fluid, saliva, and bronchoalveolar lavage fluid, although its activity is partially compromised in the presence of plasma. nih.gov Salivary mucins, which are negatively charged, inhibit the antibacterial activity of the cathelicidin-derived LL-37 peptide, but CSA-13's activity is significantly more resistant to this inhibition by mucins. nih.gov

Synergistic Interactions with Host Defense Factors

CSA-13 has been investigated for its potential synergistic interactions with endogenous host defense molecules.

Endogenous Antimicrobial Peptides (e.g., LL-37)

CSA-13 has shown synergistic interactions with the human cathelicidin (B612621) peptide LL-37. nih.govresearchgate.net A standard checkerboard assay revealed an increase in CSA-13 antibacterial activity in the presence of LL-37. nih.govresearchgate.net In cell culture, CSA-13 has demonstrated higher bactericidal activity against Pseudomonas aeruginosa strains compared to LL-37. asm.orgn8medical.comnih.gov Increased CSA-13 activity was observed in polarized human lung epithelial cell cultures treated with butyric acid, which is known to increase endogenous LL-37 production. asm.orgn8medical.comnih.gov

Host Enzymes and Proteins (e.g., Lysozyme (B549824), Lactoferrin, Secretory Phospholipase A)

Synergistic or additive interactions have been observed between CSA-13 and other host defense molecules, including lysozyme, lactoferrin, and secretory phospholipase A (sPLA). nih.govresearchgate.net

In checkerboard assays, additive effects and synergy were observed between CSA-13 and sPLA against Helicobacter pylori. nih.gov Additive effects were also seen with a combination of CSA-13 and lysozyme against Gram-negative bacteria. nih.gov Indifference and partial synergy were observed using CSA-13 with lactoferrin against Pseudomonas aeruginosa and Staphylococcus aureus, respectively. nih.gov

The following table summarizes some observed interactions:

| CSA-13 Combination Partner | Target Organism(s) | Interaction Type | Source |

| Endogenous Antimicrobial Peptides | |||

| LL-37 | Various bacteria | Synergy | nih.govresearchgate.net |

| Host Enzymes and Proteins | |||

| Lysozyme | Gram-negative bacteria | Additive | nih.gov |

| Lactoferrin | Pseudomonas aeruginosa | Indifference | nih.gov |

| Lactoferrin | Staphylococcus aureus | Partial Synergy | nih.gov |

| Secretory Phospholipase A (sPLA) | Helicobacter pylori | Additive and Synergy | nih.gov |

Selective Toxicity Mechanisms and Cellular Compatibility Studies (in vitro, non-human)

The mechanism of action of ceragenins like CSA-13 involves direct interaction with negatively charged bacterial membrane molecules, such as phosphatidylglycerol, leading to membrane permeabilization and depolarization. nih.gov This electrostatic interaction with anionic bacterial membranes facilitates rapid membrane insertion and depolarization, minimizing cytotoxicity to host cells which have zwitterionic membranes. researchgate.netfrontiersin.org

In vitro studies using non-human cell lines have investigated the cellular compatibility of CSA-13. Cationic lipids such as CSA-13 interact with plasma membranes, and the mechanism of bacterial cell killing is associated with changes in membrane organization after CSA-13 insertion into the bacterial plasma membrane. n8medical.com

Studies have shown that while CSA-13 can cause lysis of erythrocytes at higher concentrations, its haemolytic activity was significantly inhibited in the presence of Pluronic F-127, a nonionic surfactant, with only a slight decrease in antibacterial activity. nih.govresearchgate.net Pluronic F-127 was also able to decrease the toxicity of CSA-13 towards eukaryotic cells in culture without completely protecting them from mitochondrial damage at high concentrations. researchgate.net

Cellular compatibility studies using polarized human lung epithelial cell cultures have shown that CSA-13 exhibits bactericidal activity against Pseudomonas aeruginosa strains. asm.orgn8medical.comnih.gov The antibacterial effects were enhanced in cells treated to increase endogenous LL-37 production. asm.orgn8medical.comnih.gov

Morphological changes in bacterial cells, such as microcracks, have been observed via atomic force microscopy (AFM) following treatment with CSA-13, indicating interaction with the bacterial membrane. mdpi.com This interaction can lead to a decrease in the stiffness and adhesion forces of the bacterial surface. mdpi.com

Differential Interactions with Eukaryotic vs. Prokaryotic Membranes

Ceragenins, including CSA-13, are designed to selectively associate with prokaryotic cells over eukaryotic cells. tandfonline.comosti.gov This selectivity is attributed to the higher net negative charge present on prokaryotic membranes compared to eukaryotic membranes. tandfonline.com The electrostatic interaction between the cationic ceragenin molecules and the anionic components of bacterial membranes, such as phosphatidylglycerol and lipid A, facilitates rapid membrane insertion and depolarization, leading to bacterial cell death. nih.govresearchgate.netrsc.org

Studies using a fluorophore-labeled ceragenin, CSA-59, have correlated fluorescence changes with the association of the compound with lipid bilayers. nih.gov Titrations with prokaryotic and eukaryotic cells demonstrated that CSA-59 preferentially associated with bacterial cells over eukaryotic cells, requiring less lipid bilayer surface area for incorporation into viral lipid bilayers compared to keratinocytes. rsc.orgnih.gov

While ceragenins show selectivity for bacterial membranes, their interaction with mammalian cells has also been examined. At higher concentrations (>10 µg/mL), some CSAs, including CSA-13, showed toxicity to immortalized human keratinocytes (HaCaTs) in vitro. nih.govnih.gov However, lung epithelial cells that secrete mucin were able to withstand higher concentrations of CSA-13 (up to 30 µg/mL) without detrimental effects, suggesting that matrix molecules in a more complex physiological environment can interact with ceragenins and potentially lessen their effect on mammalian cells. nih.gov

Modulatory Effects on Host Cellular Processes (in vitro, non-human)

Beyond its direct antimicrobial activity, CSA-13 has been shown to exert modulatory effects on various host cellular processes in in vitro and non-human models.

CSA-13 exhibits immunomodulatory properties, including the neutralization of lipopolysaccharide and the stimulation of endogenous antimicrobial peptide expression.

CSA-13 has demonstrated the ability to bind and neutralize bacterial lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation. nih.govasm.org By interacting with LPS, CSA-13 can interfere with its signaling pathways, thereby preventing the activation of inflammatory responses. asm.org

Studies have shown that CSA-13 can prevent LPS-induced translocation of nuclear factor-kappaB (NF-κB) in human aorta endothelial cells (HAECs). nih.govoup.com This inhibition of NF-κB translocation suggests that CSA-13 might prevent systemic inflammation caused by bacterial wall components. nih.govoup.com On a mass basis, CSA-13 has been reported to be more potent than the endogenous AMP LL-37 in inhibiting LPS-induced NF-κB translocation. oup.com This anti-inflammatory effect was also observed in the presence of human serum. oup.com

CSA-13 has been shown to stimulate the expression of endogenous antimicrobial peptides (AMPs) in host cells. nih.gov These endogenous AMPs, such as human cathelicidin LL-37 and human beta-defensin 3 (HBD-3), are crucial components of the innate immune system and possess broad-spectrum antimicrobial and immunomodulatory activities. mdpi.comnih.govopenbiochemistryjournal.com

In primary human keratinocytes, CSA-13 significantly induced the expression of both LL-37 and HBD-3. nih.gov The induction of these AMPs by CSA-13 suggests a potential mechanism by which it can enhance the host's innate defense against pathogens and modulate immune responses. nih.gov

Research indicates that CSA-13 may influence cell migration and exhibit tissue regeneration potential, particularly in the context of wound healing. Although higher concentrations of CSAs, including CSA-13, were toxic to immortalized human keratinocytes (HaCaTs), lower concentrations of CSA-13 stimulated cell migration in vitro. nih.govnih.govresearchgate.net

Furthermore, CSA-13 has been shown to stimulate tube formation in an in vitro angiogenesis model. nih.govnih.gov This effect was blocked by an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), suggesting that CSA-13 may signal through this receptor to promote angiogenesis, a critical process in tissue regeneration and wound healing. nih.govnih.gov These findings suggest that ceragenins could potentially serve as adjunct therapeutics for wound healing. nih.govnih.gov

CSA-13 has demonstrated the ability to inhibit bacterial adhesion to host cells, suggesting interference with the mechanisms of bacterial cell invasion. researchgate.netnih.govresearchgate.netdntb.gov.ua In cell culture studies using A549 lung epithelial cells, ceragenin CSA-13 inhibited the adhesion of Acinetobacter baumannii to these host cells. researchgate.netnih.govresearchgate.net

Quantitative data showed that at a concentration of 10 µg/mL, CSA-13 reduced bacterial adhesion by an average of 11% compared to untreated control cells. researchgate.net This anti-adhesive property highlights the potential of CSA-13 as a therapeutic agent to prevent bacterial colonization and invasion of host tissues. nih.govresearchgate.net

Data Table: Effects of CSA-13 on Acinetobacter baumannii Adhesion to A549 Lung Epithelial Cells

| Treatment | CSA-13 Concentration (µg/mL) | Bacterial Adhesion (% of Control) |

| Untreated Control | 0 | 100 |

| CSA-13 Treatment | 10 | ~89 |

Note: Data derived from research findings indicating approximately 11% lower adhesion upon CSA-13 treatment at 10 µg/mL. researchgate.net

Data Table: Stimulation of Cell Migration by CSA-13 in HaCaT Keratinocytes

| Compound | Concentration (µg/mL) | Effect on HaCaT Cell Migration |

| CSA-13 | Lower concentrations | Stimulated |

| CSA-13 | >10 | Toxic |

Note: Data based on in vitro studies with immortalized human keratinocytes (HaCaTs). nih.govnih.govresearchgate.net

Data Table: Effect of CSA-13 on LPS-induced NF-κB Translocation in HAECs

| Treatment | Effect on LPS-induced NF-κB Translocation |

| LPS alone | Induces translocation |

| CSA-13 + LPS | Prevents translocation |

| LL-37 + LPS | Prevents translocation |

| CSA-13 vs LL-37 (on mass basis for inhibition) | CSA-13 is 5-10 times more potent |

Note: Data based on studies in human aorta endothelial cells (HAECs). nih.govoup.com

Therapeutic Potential in Pre Clinical Disease Models

Antimicrobial Efficacy in Animal Models of Infection (non-human)

Ceragenin CSA-13 has shown potent bactericidal effects in several animal models of infection, highlighting its potential as a novel antimicrobial agent.

Peritoneal Infection Models

In a mouse model of peritoneal infection induced by Pseudomonas aeruginosa, administration of a derivative of CSA-13 resulted in a significant decrease in bacterial growth in the abdominal fluid. n8medical.comnih.gov This model, which mimics abdominal cavity infections following digestive tract perforation, demonstrated the in vivo bactericidal activity of CSA-13. n8medical.com Studies have shown that CSA-13 not only has direct antibacterial effects but also possesses anti-inflammatory properties, which were confirmed in a P. aeruginosa-induced peritonitis model. mdpi.comresearchgate.net The compound's ability to maintain its antibacterial activity within the infected abdominal cavity suggests its potential for treating such serious infections. n8medical.comnih.gov

Table 1: Efficacy of CSA-13 in a Peritoneal Infection Model

| Model Organism | Pathogen | Key Finding | Reference |

|---|---|---|---|

| Mouse | Pseudomonas aeruginosa | Decreased bacterial outgrowth from abdominal fluid. | n8medical.comnih.gov |

Urinary Tract Infection Models

The efficacy of CSA-13 has also been evaluated in mouse models of urinary tract infections (UTIs), one of the most common bacterial infections. nih.gov Pre-clinical studies have shown that CSA-13 is effective against uropathogenic Escherichia coli (UPEC). mdpi.commdpi.com Biodistribution studies in these models revealed that CSA-13 accumulates in the kidneys and is eliminated through urine, supporting its potential application for UTIs. researchgate.netnih.gov Furthermore, CSA-13 was found to reverse infection-induced changes in the mechanical properties of the mouse bladder tissue, indicating a protective role against tissue damage caused by bacteria. researchgate.netnih.gov

Table 2: Efficacy of CSA-13 in a Urinary Tract Infection Model

| Model Organism | Pathogen | Key Finding | Reference |

|---|---|---|---|

| Mouse | Escherichia coli | Potent bactericidal effect. | researchgate.net |

| Mouse | Escherichia coli | Accumulates in kidneys and is excreted in urine. | researchgate.netnih.gov |

Topical Application in Skin Infection Models (e.g., Vaccinia Virus)

This compound has demonstrated notable antiviral activity, particularly against lipid-enveloped viruses like the vaccinia virus. hilarispublisher.com In a murine model of cutaneous vaccinia virus infection, topical application of CSA-13 resulted in a significant reduction in the formation of satellite lesions. hilarispublisher.comnih.gov Studies using immunosuppressed hairless mice with cutaneous vaccinia virus infections further support the potential of topical CSA-13 treatment. researchgate.net The mechanism of action involves direct inactivation of the virus; CSA-13 has been shown to damage the viral envelope and internal structure. hilarispublisher.com Furthermore, fluorophore-labeled CSA-13 was observed to penetrate the outer layers of the skin, allowing it to access the virus during infection. hilarispublisher.com

Table 3: Efficacy of Topical CSA-13 in a Skin Infection Model

| Model Organism | Pathogen | Key Finding | Reference |

|---|---|---|---|

| Mouse (SCID) | Vaccinia Virus | Substantially suppressed satellite lesions. | hilarispublisher.comresearchgate.net |

| Mouse | Vaccinia Virus | Penetrates skin to access the virus. | hilarispublisher.com |

Anti-Cancer Activities in Cellular and Animal Models (non-human)

In addition to its antimicrobial properties, this compound has exhibited promising anti-cancer activities in various cancer cell lines and animal models.

Induction of Apoptosis Pathways

A significant body of research indicates that CSA-13 induces apoptosis, or programmed cell death, in cancer cells. termedia.pl This has been observed in various cancer cell lines, including colon cancer, breast cancer, and lung adenocarcinoma. mdpi.comresearchgate.net The mechanism often involves the disruption of the cell's oxidative balance, leading to an increase in reactive oxygen species (ROS). mdpi.com This oxidative stress can trigger the mitochondrial pathway of apoptosis, characterized by mitochondrial membrane depolarization and the activation of caspases, which are key enzymes in the apoptotic process. researchgate.net Studies have shown that CSA-13 can induce both caspase-dependent and caspase-independent apoptosis. mdpi.comresearchgate.net For instance, in HCT116 colon cancer cells, CSA-13 treatment led to an increased incidence of apoptosis, as detected by the binding of Annexin V. nih.gov

Table 4: Pro-Apoptotic Effects of CSA-13 in Cancer Cell Lines

| Cell Line | Cancer Type | Mechanism of Apoptosis Induction | Reference |

|---|---|---|---|

| HCT116 | Colon Cancer | Increased Annexin V binding, mitochondrial membrane depolarization. | termedia.plnih.gov |

| SKOV-3 | Ovarian Cancer | Enhanced ability to induce caspase-dependent apoptosis and autophagy via ROS-mediated pathways. | mdpi.com |

Cell Cycle Regulation

This compound has been shown to influence the cell cycle of cancer cells, leading to an arrest in their proliferation. In studies using HCT116 colon cancer cells, treatment with CSA-13 resulted in cell cycle arrest at the G1/S phase. n8medical.comtermedia.plnih.gov This indicates that CSA-13 can halt the progression of cancer cells from the first growth phase (G1) into the DNA synthesis phase (S), effectively stopping their division. Notably, this effect was observed in both wild-type and p53 null mutant HCT116 cells, suggesting that CSA-13 can induce cell cycle arrest through a p53-independent pathway. termedia.plnih.gov The ability to permeabilize cell membranes is thought to be a common underlying mechanism for both its anticancer and antimicrobial effects. nih.gov

Table 5: Effects of CSA-13 on Cancer Cell Cycle Regulation

| Cell Line | Cancer Type | Effect on Cell Cycle | Pathway | Reference |

|---|---|---|---|---|

| HCT116 (wild-type) | Colon Cancer | Arrest at G1/S phase. | p53-independent | termedia.plnih.gov |

Disruption of Oxidative Balance in Cancer Cells

This compound has demonstrated significant anticancer activity by disrupting the oxidative balance within cancer cells, a mechanism that leads to cell death. oncotarget.comresearchgate.net This disruption is primarily achieved through the depletion of glutathione (B108866) (GSH) and an increase in reactive oxygen species (ROS). oncotarget.com

In preclinical studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with CSA-13 led to a significant decrease in intracellular GSH levels. oncotarget.com GSH is a critical antioxidant that protects cells from oxidative damage. mdpi.com Its depletion by CSA-13 leaves cancer cells vulnerable to the damaging effects of ROS. oncotarget.commdpi.com Flow cytometry analyses have confirmed that CSA-13 treatment results in a substantial increase in ROS generation within these cancer cells. oncotarget.comresearchgate.net

This increase in ROS and depletion of GSH creates a state of oxidative stress, which in turn triggers a cascade of events leading to apoptosis (programmed cell death). oncotarget.commdpi.com Key events in this cascade include the depolarization of the mitochondrial membrane, activation of caspases (specifically caspase-3/7), and subsequent DNA fragmentation. oncotarget.com The disruption of the mitochondrial membrane potential is a critical step, as it is a point of no return in the apoptotic pathway.

The mechanism of disrupting redox stability has also been observed in studies on colon cancer and lung adenocarcinoma cell lines, indicating that this is a broader mechanism of action for ceragenins against various cancers. researchgate.netmdpi.com Research on colon cancer cells (HCT116) has shown that CSA-13 induces apoptosis and cell cycle arrest, further supporting its role as a potent anticancer agent. nih.gov

The table below summarizes the key effects of CSA-13 on the oxidative balance in cancer cells based on in vitro studies.

| Cell Line | Effect of CSA-13 Treatment | Outcome |

| MCF-7 (Breast Cancer) | Significant decrease in glutathione (GSH) levels. oncotarget.com | Induction of apoptosis. oncotarget.com |

| Increase in reactive oxygen species (ROS). oncotarget.com | ||

| Mitochondrial membrane depolarization. oncotarget.com | ||

| Caspase activation. oncotarget.com | ||

| MDA-MB-231 (Breast Cancer) | Significant decrease in glutathione (GSH) levels. oncotarget.com | Induction of apoptosis. oncotarget.com |

| Increase in reactive oxygen species (ROS). oncotarget.com | ||

| Mitochondrial membrane depolarization. oncotarget.com | ||

| Caspase activation. oncotarget.com | ||

| HCT116 (Colon Cancer) | Disruption of redox stability. researchgate.net | Induction of apoptosis and cell cycle arrest. nih.govresearchgate.net |

| Increased apoptosis detected by Annexin V binding. nih.gov | ||

| Cell cycle arrest at the G1/S phase. nih.gov | ||

| Lung Adenocarcinoma Cells | Disruption of redox stability. researchgate.net | Regulation of cancer development. researchgate.net |

Applications with Nanocarriers in Cancer Research

To enhance the therapeutic potential and overcome limitations of this compound, such as potential toxicity at higher doses, researchers have explored its application with nanocarriers. researchgate.net These nanocarriers, particularly magnetic nanoparticles (MNPs), serve as drug delivery systems to improve the efficacy and targeted delivery of CSA-13 to cancer cells. mdpi.com

Studies have shown that immobilizing CSA-13 on the surface of magnetic nanoparticles (MNP@CSA-13) can enhance its anticancer activity. oncotarget.commdpi.com In research on breast cancer cells, MNP@CSA-13 demonstrated a strong ability to decrease cell viability and inhibit proliferation, similar to free CSA-13. oncotarget.com The underlying mechanism remained the disruption of the oxidative balance, leading to apoptosis. oncotarget.com

A significant advantage of using nanocarriers is the potential for synergistic effects. The combination of CSA-131 (a derivative of CSA-13) with MNPs showed favorable interactions, reducing the effective dose of the ceragenin required to kill cancer cells. researchgate.net This is particularly important as it can lower the hemolytic activity associated with higher concentrations of free ceragenins, thereby improving their biocompatibility. researchgate.net

In colon cancer cell lines (DLD-1 and HT-29), nanosystems of MNP@CSA-13 were developed and evaluated. mdpi.com The results indicated that combining CSA-13 with MNPs decreased the viability of colorectal cancer cells and that MNP@CSA-13 had more potent apoptotic properties than the natural antimicrobial peptide LL-37 attached to MNPs. mdpi.com

Furthermore, research on ovarian adenocarcinoma has explored the use of peanut-shaped gold nanoparticles as carriers for a related ceragenin, CSA-131. mdpi.com This nanosystem, AuP@CSA-131, showed improved anticancer activity against SKOV-3 ovarian cancer cells in a dose- and time-dependent manner. mdpi.com Animal studies with this nanoformulation indicated delayed clearance and prolonged blood circulation compared to the free ceragenin. mdpi.com

The table below details the findings from studies using CSA-13 and its analogs with nanocarriers.

| Nanocarrier System | Cancer Cell Line(s) | Key Findings |

| MNP@CSA-13 | MCF-7, MDA-MB-231 (Breast Cancer) | Decreased viability and inhibited proliferation. oncotarget.com Induced apoptosis via disruption of oxidative balance. oncotarget.com |

| MNP@CSA-13 | DLD-1, HT-29 (Colon Cancer) | Decreased viability of colorectal cancer cells. mdpi.com Enhanced apoptotic properties compared to MNP@LL-37. mdpi.com |

| MNP@CSA-131 | Lung and Colon Cancer Cells | Synergistic interactions between CSA-131 and MNPs. researchgate.net Reduced the effective dose of ceragenin. researchgate.net Improved hemocompatibility. researchgate.net |

| AuP@CSA-131 | SKOV-3 (Ovarian Cancer) | Dose- and time-dependent decrease in cell survival. mdpi.com Delayed clearance and prolonged blood circulation in animal models. mdpi.com |

Pharmacokinetic and Biodistribution Investigations in Non-Human Models

Pharmacokinetic and biodistribution studies of this compound have been conducted in non-human models, primarily mice, to understand its distribution and clearance from the body. These studies are crucial for evaluating its potential as a therapeutic agent.

In a study using a derivative of CSA-13 labeled with a fluorescent dye (CSA-13-IRDye 800CW), the biodistribution was assessed in mice following both intravenous and intraperitoneal injections. nih.govasm.org Eight hours after administration, the highest accumulation of the compound was observed in the liver and kidneys. nih.govasm.orgnih.gov This pattern of accumulation suggests that the liver and kidneys are the primary organs involved in the metabolism and excretion of CSA-13.